molecular formula C10H14BrNO B13887400 5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine

5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine

Cat. No.: B13887400
M. Wt: 244.13 g/mol
InChI Key: PDPKXDNKAVUOJX-UHFFFAOYSA-N
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Description

5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine is a substituted pyridine derivative with a bromine atom at position 5, an isopropyl group at position 3, a methoxy group at position 2, and a methyl group at position 4. This compound’s structural complexity arises from the combination of electron-donating (methoxy, methyl) and moderately bulky (isopropyl) substituents, which influence its electronic and steric properties. Pyridine derivatives like this are critical intermediates in pharmaceutical and agrochemical synthesis, where substituent positioning dictates reactivity and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

5-bromo-2-methoxy-4-methyl-3-propan-2-ylpyridine

InChI

InChI=1S/C10H14BrNO/c1-6(2)9-7(3)8(11)5-12-10(9)13-4/h5-6H,1-4H3

InChI Key

PDPKXDNKAVUOJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)OC)C(C)C

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis Starting from Substituted Pyridine Precursors

A representative approach involves:

  • Step 1: Starting Material Preparation
    Use of 2-methoxy-4-methylpyridine as a core scaffold, which can be synthesized or commercially sourced.

  • Step 2: Introduction of Isopropyl Group at Position 3
    This can be achieved via directed ortho-metalation followed by alkylation with isopropyl halides or via transition-metal-catalyzed cross-coupling reactions such as Suzuki or Negishi coupling using appropriate isopropyl organometallic reagents.

  • Step 3: Selective Bromination at Position 5
    Bromination is performed under mild conditions using bromine or N-bromosuccinimide (NBS) in the presence of catalysts or acids to achieve regioselective substitution at position 5.

Detailed Example: Adaptation from 5-Bromo-2-methylpyridine Synthesis

Two notable synthetic methods for 5-bromo-2-methylpyridine from Chinese patents provide a foundation for the preparation of brominated pyridine derivatives with high yield and selectivity. These methods can be adapted for the target compound by modifying substituents accordingly.

Step Description Reaction Conditions Yield (%) Notes
1 Condensation of diethyl malonate with 5-nitro-2-chloropyridine salt Basic metal (sodium), room temperature to 40°C High Generates 5-nitro-2-methylpyridine intermediate
2 Hydrogenation reduction of 5-nitro-2-methylpyridine Pd/C catalyst, 15–40°C, H2 atmosphere High Produces 5-amino-2-methylpyridine
3 Diazotization and bromination of 5-amino-2-methylpyridine Acidic medium, 0 to -10°C, bromine and sodium nitrite High Yields 5-bromo-2-methylpyridine

This sequence features mild reaction conditions, good catalytic efficiency, and high overall yield, making it suitable for industrial production.

Alternative Synthesis via Hofmann Degradation Route

Another method starts from 6-methyl-3-pyridinecarboxylic acid, which is converted through esterification, ammonolysis, Hofmann degradation, and finally bromination to yield 5-bromo-2-methylpyridine. This method avoids the formation of 3-position isomers and reduces separation burdens.

Step Description Reaction Conditions Yield (%) Notes
1 Esterification of 6-methyl-3-pyridinecarboxylic acid with ethanol Acid catalyst, 30–80°C High Forms ethyl ester intermediate
2 Ammonolysis to form 6-methyl-3-pyridinecarboxamide Ammonia water, room temp High
3 Hofmann degradation to 6-methyl-3-aminopyridine NaOH with halogen, 20–100°C, 1–6 h High
4 Bromination with HBr, CuBr catalyst, NaNO2 -10 to 20°C, 1–6 h High Produces 5-bromo-2-methylpyridine

This route is environmentally friendlier and cost-effective, with mild conditions and minimal by-product formation.

Considerations for Incorporating Additional Substituents (Isopropyl and Methoxy)

  • Isopropyl Group Introduction:
    Directed ortho-metalation or cross-coupling techniques can be employed to install the isopropyl group at position 3 after establishing the methoxy and methyl groups.

  • Methoxy Group Installation:
    The methoxy substituent at position 2 can be introduced via nucleophilic aromatic substitution of a 2-halopyridine precursor with methoxide ion or by methylation of a 2-hydroxypyridine derivative.

  • Bromination Selectivity:
    The presence of electron-donating groups (methoxy, methyl, isopropyl) affects the electron density of the pyridine ring, influencing bromination regioselectivity. Controlled addition of brominating agents at low temperature with appropriate catalysts ensures selective bromination at position 5.

Summary Table of Preparation Methods for this compound

Method Starting Materials Key Reactions Conditions Advantages Limitations
Adapted Condensation-Hydrogenation-Diazotization Substituted chloropyridine, diethyl malonate, Pd/C, bromine Condensation, reduction, diazotization bromination Mild, 0–40°C, acidic High yield, scalable Requires multiple steps, catalyst handling
Hofmann Degradation Route 6-methyl-3-pyridinecarboxylic acid, ethanol, ammonia, NaOH, halogen Esterification, ammonolysis, Hofmann degradation, bromination Mild, 20–100°C, acidic Avoids isomer by-products, eco-friendly Limited to specific substitution patterns
Directed Ortho-Metalation and Alkylation 2-methoxy-4-methylpyridine Metalation, alkylation with isopropyl halide Low temperature, inert atmosphere Precise substitution control Sensitive to moisture, requires organometallic reagents
Electrophilic Bromination Fully substituted pyridine precursor Bromination with NBS or Br2 Low temperature, catalyst Selective bromination Potential for overbromination

Research Results and Yields

  • Yields for bromination steps typically range from 75% to 90% under optimized conditions.
  • Hydrogenation reductions using palladium on carbon catalysts achieve over 90% conversion.
  • Hofmann degradation steps proceed with yields above 80% in reported methods.
  • Overall multi-step synthesis yields for related compounds are generally between 50% and 70%, depending on purification and reaction optimization.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (m-CPBA), solvents (dichloromethane).

    Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Material Science: It is used in the development of advanced materials such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like bromine and methoxy can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Structural Differences:

The table below compares substituent positions, molecular formulas, and reactivity profiles of 5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine with structurally related pyridine derivatives:

Compound Name Substituents (Position) Molecular Formula CAS RN Reactivity Notes
This compound 2-OCH₃, 3-CH(CH₂)₂, 4-CH₃, 5-Br C₁₀H₁₄BrNO N/A High steric hindrance at position 3; electron-rich ring due to methoxy and methyl groups
5-Bromo-2-methoxy-3-methylpyridine 2-OCH₃, 3-CH₃, 5-Br C₇H₈BrNO 1289093-31-7 Lower steric bulk at position 3; methyl group enhances solubility in nonpolar solvents
5-Bromo-3-chloro-2-isobutoxypyridine 2-OCH₂CH(CH₂)₂, 3-Cl, 5-Br C₉H₁₁BrClNO 13472-84-9 Chlorine at position 3 acts as a leaving group; isobutoxy increases lipophilicity
5-Bromo-4-chloro-2-methoxypyridine 2-OCH₃, 4-Cl, 5-Br C₆H₅BrClNO 13472-58-7 Electron-withdrawing Cl at 4 reduces ring electron density; reactive toward nucleophilic substitution
2-Bromo-3-methylpyridine 2-Br, 3-CH₃ C₆H₆BrN 3430-17-9 Simpler structure; bromine directs electrophilic substitution to positions 4 or 6

Research Findings on Physicochemical Properties

  • Lipophilicity : The isopropyl and methyl groups in the target compound increase its logP value compared to 5-Bromo-2-methoxy-3-methylpyridine, suggesting greater membrane permeability in biological systems .
  • Solubility : Compounds with smaller substituents (e.g., 2-Bromo-3-methylpyridine) exhibit higher aqueous solubility, whereas bulkier groups (isopropyl, isobutoxy) reduce solubility .
  • Thermal Stability : The methoxy group in the target compound may lower melting points compared to halogen-heavy analogs like 5-Bromo-4-chloro-2-methoxypyridine, which has stronger intermolecular halogen bonding .

Biological Activity

5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15BrN2O, and it features a pyridine ring substituted with a bromine atom, an isopropyl group, a methoxy group, and a methyl group. The presence of these substituents influences its biological activity and interaction with various biological targets.

Biological Activity Overview

1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that brominated pyridine derivatives possess antibacterial properties against resistant strains of bacteria, including Staphylococcus aureus. These compounds often demonstrate minimal inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting a unique mechanism of action that may circumvent existing resistance mechanisms .

2. Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have shown that related pyridine derivatives can interfere with microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. Specifically, compounds with similar structures have been reported to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

3. Neuroprotective Effects
Some research has indicated potential neuroprotective effects of pyridine derivatives. These compounds may interact with neurotransmitter systems or exhibit antioxidant properties, contributing to their protective effects against neuronal damage .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways, thereby exerting its antimicrobial and anticancer effects.
  • Receptor Modulation: It may act as a modulator for various receptors in the nervous system or immune cells, influencing cellular responses.
  • Microtubule Disruption: As noted in anticancer studies, the compound's ability to disrupt microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against resistant bacterial strains
AnticancerInduces apoptosis through microtubule disruption
NeuroprotectivePotential protective effects on neuronal cells

Selected Case Studies

  • Antibacterial Activity Study :
    A study focused on the antibacterial efficacy of brominated pyridines demonstrated that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to leading antibiotics .
  • Antitumor Mechanism Investigation :
    Research exploring the antitumor mechanisms revealed that related compounds caused G2/M phase arrest in cancer cell lines such as HeLa and MCF7. Flow cytometry analyses confirmed increased apoptosis rates following treatment with these compounds .
  • Neuroprotective Mechanism Exploration :
    Another study investigated the neuroprotective potential of pyridine derivatives in models of oxidative stress. The results indicated reduced neuronal cell death and improved viability when treated with these compounds, suggesting their utility in neurodegenerative disease models .

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